2,4-二苯基咪唑

描述

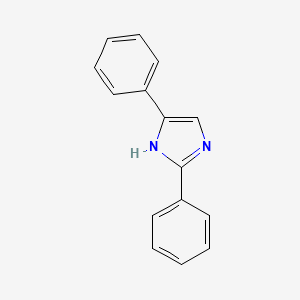

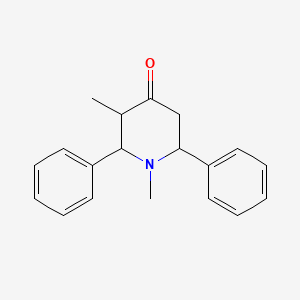

2,4-Diphenylimidazole is a chemical compound that is part of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and analytical chemistry.

Synthesis Analysis

The synthesis of 2,4-diphenylimidazole derivatives has been explored through different methods. One approach involves the use of ionic liquids such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) as a catalyst for the one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles. This method is advantageous due to its mild reaction conditions, high yields, and avoidance of harmful catalysts . Another synthesis method includes the use of microwave irradiation to condense benzil, aromatic aldehyde, and ammonium acetate, which significantly reduces reaction time and simplifies the workup process .

Molecular Structure Analysis

The molecular structure of 2,4-diphenylimidazole derivatives is crucial for their interaction with biological targets. For instance, the presence of an ester moiety in the imidazole ring is necessary for full agonist properties at the GABA(A) receptor, while modifications in the phenyl rings can affect both potency and efficacy .

Chemical Reactions Analysis

2,4-Diphenylimidazole derivatives can participate in various chemical reactions. For example, they can be used to synthesize azo dyes, which are compounds that contain a nitrogen-nitrogen double bond and are known for their vivid colors. These azo dyes containing the 4,5-diphenylimidazole group have been evaluated as analytical reagents for the spectrophotometric determination of metals, with some derivatives showing high molar absorptivities with metal ions like copper and mercury .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diphenylimidazole derivatives are influenced by their molecular structure. The presence of diphenyl groups can impact the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use as analytical reagents, as well as for their pharmacological activities, which can include interactions with the GABA(A) receptor as mentioned earlier .

科学研究应用

1. Organic & Biomolecular Chemistry

- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .

- Methods : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

2. Medicinal Chemistry

- Application : 4,5-diphenylimidazole-N-phenylacetamide derivatives have been synthesized and screened for their potential for α-glucosidase inhibition .

- Methods : This study deals with the design and synthesis of 4,5-diphenylimidazole-N-phenylacetamide derivatives .

- Results : All the synthesized compounds exhibited superior α-glucosidase inhibition (IC 50 = 90.0–598.5 µM) as compared to standard inhibitor acarbose (IC 50 = 750.0 µM) .

3. Dyes for Solar Cells and Other Optical Applications

- Application : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

- Methods : The review discusses the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of these areas .

4. Functional Materials

- Application : Imidazoles are used in the development of functional materials .

- Methods : The synthesis of imidazoles is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .

- Results : Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their importance in the development of functional materials .

5. Pharmaceuticals and Agrochemicals

- Application : Imidazoles have traditional applications in pharmaceuticals and agrochemicals .

- Methods : The review discusses the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of these areas .

6. Catalysis

- Application : Imidazoles are being deployed in emerging research into catalysis .

- Methods : The synthesis of imidazoles is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .

- Results : Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their importance in the development of functional materials .

安全和危害

未来方向

Research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .

属性

IUPAC Name |

2,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304756 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diphenylimidazole | |

CAS RN |

670-83-7 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)